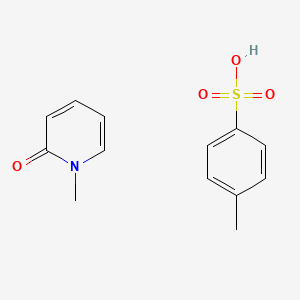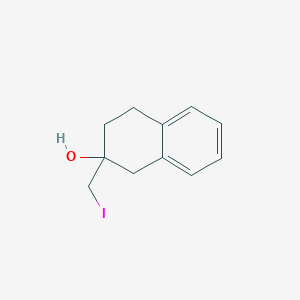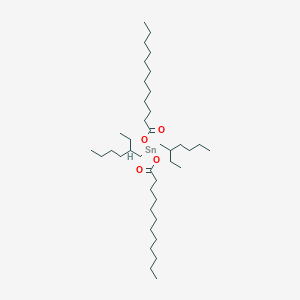
Bis(dodecanoyloxy)bis(2-ethylhexyl)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(dodecanoyloxy)bis(2-ethylhexyl)stannane: is an organotin compound characterized by the presence of two dodecanoyloxy groups and two 2-ethylhexyl groups attached to a central tin atom. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(dodecanoyloxy)bis(2-ethylhexyl)stannane typically involves the reaction of tin(IV) chloride with dodecanoic acid and 2-ethylhexanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
SnCl4+2C12H24O2+2C8H18O→Sn(C12H23O2)2(C8H17O)2+4HCl
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process is optimized to maximize yield and minimize impurities. The reaction is typically carried out in a solvent such as toluene or xylene, and the product is purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: Bis(dodecanoyloxy)bis(2-ethylhexyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to lower oxidation states of tin.
Substitution: The dodecanoyloxy and 2-ethylhexyl groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products:
Oxidation: Tin oxides and corresponding carboxylic acids.
Reduction: Lower oxidation state tin compounds.
Substitution: New organotin compounds with different functional groups.
Applications De Recherche Scientifique
Chemistry: Bis(dodecanoyloxy)bis(2-ethylhexyl)stannane is used as a catalyst in various organic reactions, including polymerization and esterification. Its ability to stabilize reactive intermediates makes it valuable in synthetic chemistry.
Biology: In biological research, this compound is studied for its potential as an antimicrobial agent
Medicine: Research is ongoing to explore the use of this compound in drug delivery systems. Its ability to form stable complexes with various drugs makes it a candidate for targeted drug delivery.
Industry: In the industrial sector, this compound is used as a stabilizer in the production of polyvinyl chloride (PVC). It helps prevent degradation of the polymer during processing and extends the lifespan of the final product.
Mécanisme D'action
The mechanism of action of bis(dodecanoyloxy)bis(2-ethylhexyl)stannane involves its interaction with cellular membranes and enzymes. The compound can disrupt membrane integrity, leading to cell lysis in microbial organisms. Additionally, it can inhibit enzyme activity by binding to active sites, thereby preventing the normal function of the enzyme.
Comparaison Avec Des Composés Similaires
Dioctyltin dilaurate: Another organotin compound with similar applications in catalysis and stabilization.
Dibutyltin dilaurate: Used as a catalyst in polyurethane production and as a stabilizer in PVC.
Tributyltin oxide: Known for its antifouling properties in marine paints.
Uniqueness: Bis(dodecanoyloxy)bis(2-ethylhexyl)stannane is unique due to its specific combination of dodecanoyloxy and 2-ethylhexyl groups, which confer distinct chemical and physical properties. Its ability to act as both a catalyst and a stabilizer, along with its potential biological applications, sets it apart from other organotin compounds.
Propriétés
Numéro CAS |
111736-39-1 |
|---|---|
Formule moléculaire |
C40H80O4Sn |
Poids moléculaire |
743.8 g/mol |
Nom IUPAC |
[dodecanoyloxy-bis(2-ethylhexyl)stannyl] dodecanoate |
InChI |
InChI=1S/2C12H24O2.2C8H17.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12(13)14;2*1-4-6-7-8(3)5-2;/h2*2-11H2,1H3,(H,13,14);2*8H,3-7H2,1-2H3;/q;;;;+2/p-2 |
Clé InChI |
DSTSUCZLXMPGKD-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCC(=O)O[Sn](CC(CC)CCCC)(CC(CC)CCCC)OC(=O)CCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Hydroxy-7,8-dihydro-6H-benzo[b]naphtho[1,2-d]pyran-6-one](/img/structure/B14319147.png)
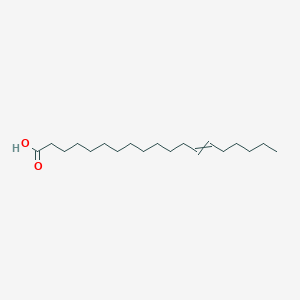

![1-Amino-8-methoxybenzo[f]quinazoline-7,10-dione](/img/structure/B14319168.png)
![2,5-Diphenyl-3-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-tetrazol-1-ium chloride](/img/structure/B14319180.png)
![Methyl [5-(2-chloro-4-nitrobenzoyl)thiophen-2-yl]acetate](/img/structure/B14319181.png)
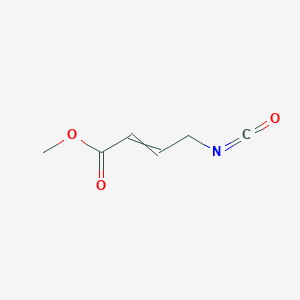
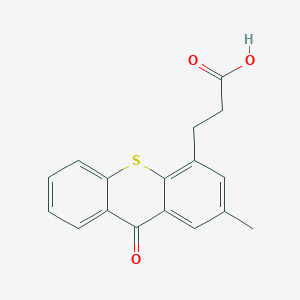
![3-Methyl-1,5-diphenyl-5-[(trimethylsilyl)oxy]pent-4-en-1-one](/img/structure/B14319200.png)
![Benzoic acid, 4-[3-(4-cyanophenyl)-3-oxo-1-propenyl]-](/img/structure/B14319202.png)
![Methyl {4-[(diethylcarbamoyl)amino]phenyl}carbamate](/img/structure/B14319206.png)
